N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid is a chemical compound with the molecular formula C10H21BrN2O. It is primarily used in proteomics research and has a molecular weight of 265.2 . This compound is known for its unique properties that make it valuable in various scientific applications.
Preparation Methods
The synthesis of N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid involves several steps. One common method includes the reaction of 8-aminooctylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid has extensive applications in scientific research:
Mechanism of Action
The mechanism of action of N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid can be compared with other similar compounds such as:
N-(8-aminooctyl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
N-(8-aminooctyl)-2-iodoacetamide: Contains an iodine atom, which can result in different chemical properties and uses.
N-(8-aminooctyl)-2-fluoroacetamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Properties
IUPAC Name |
N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRFHOEAKTNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.